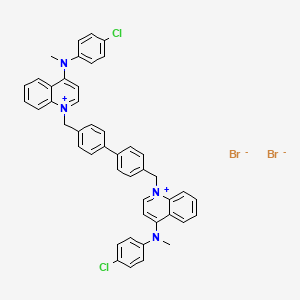
Wander
Übersicht
Beschreibung
Wander is a term used to describe the process of moving from one place to another in an effort to explore, discover, or simply experience new places and cultures. The concept of wander is often associated with travel, but it can also refer to the process of exploring one’s own backyard or hometown.
Wissenschaftliche Forschungsanwendungen
Inhibition of Multidrug Efflux Pumps
NSC-60339 has been identified as an inhibitor of multidrug efflux pumps . These pumps are a major mechanism of antibiotic resistance in bacteria, reducing antibiotic concentrations at targets and providing intrinsic levels of antibiotic resistance . NSC-60339 interacts with AcrA, a component of the AcrAB-TolC pump, changes its structure in vivo, inhibits efflux of fluorescent probes, and potentiates the activities of antibiotics in Escherichia coli and other Gram-negative bacteria .
Antibiotic Resistance Combat
The compound is a promising alternative therapeutic that could revive the activities of antibiotics . By interacting with periplasmic membrane fusion proteins, which are critical components of efflux pumps, NSC-60339 can inhibit the efflux of antibiotics, thereby increasing their concentration at their targets and enhancing their effectiveness .
Bacterial Multidrug Resistance Research
NSC-60339 is used in the study of bacterial multidrug resistance . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA, reducing its structural dynamics across all four domains . This provides valuable insights into multidrug adaptor protein function, which could be valuable for developing antimicrobial therapeutics .
Cancer Treatment Research
The compound has been correlated with the sensitivity, resistance, or cross-resistance of 7 tumor lines to phthalanilide treatment in vivo . The sensitive tumors rapidly took up the drug and retained it , suggesting potential applications in cancer treatment.
Study of Drug Efflux Mechanisms
NSC-60339 is used in the study of drug efflux mechanisms . It helps in understanding how efflux pumps export a wide range of chemically diverse compounds, lowering intracellular antibiotic concentration and conferring drug resistance .
Development of New Druggable Sites
The interaction of NSC-60339 with AcrA suggests new druggable sites for the development of effective efflux pump inhibitors (EPIs) . This expands the chemical and mechanistic diversity of EPIs and provides a promising path for reviving the activities of antibiotics in resistant bacteria .
Eigenschaften
IUPAC Name |
2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBYRKCZQJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990240 | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wander | |
CAS RN |
70-09-7 | |
| Record name | NSC 38280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wander | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is "wandering" in the context of dementia?
A1: While a universally accepted definition remains elusive, wandering is often described as aimless or purposeless movement, frequently observed in individuals with dementia [, , ]. This behavior can manifest as repetitive locomotion within a confined space or venturing outside familiar boundaries [, ].
Q2: Why is understanding wandering important?
A2: Wandering poses significant risks for individuals with dementia, including falls, injuries, elopement, and even death [, ]. It also contributes significantly to caregiver burden and can lead to premature institutionalization [].
Q3: How common is wandering in individuals with dementia?
A3: Studies suggest that wandering affects a substantial proportion of individuals with dementia. Research indicates that up to 60% of people with Alzheimer's disease, a common form of dementia, will engage in wandering behavior []. Furthermore, wandering is not limited to specific stages of cognitive impairment, occurring across a spectrum of severity [].
Q4: What are the potential causes of wandering?
A4: Wandering is a complex behavior with multiple contributing factors. While a direct causal link is often difficult to establish, research suggests the following may play a role:
- Personality: Some studies propose that premorbid personality traits, such as extroversion and agreeableness, might be associated with a higher likelihood of wandering behavior in individuals with dementia [].
- Disrupted Biological Clocks: Changes in sleep-wake cycles and circadian rhythms, commonly observed in dementia, are believed to contribute to increased wandering, particularly during nighttime hours [].
- Unmet Needs: Wandering might be a way for individuals with dementia to communicate unmet needs or express discomfort. For instance, the need for movement, toileting, or a change in environment could trigger wandering episodes [, ].
- Medication Side Effects: Certain medications prescribed for dementia, such as donepezil, have been identified as potential triggers for rhabdomyolysis, a serious condition involving muscle breakdown. While rare, this side effect can occur in individuals predisposed to rhabdomyolysis, particularly those who wander [].
Q5: Can wandering be predicted?
A5: While not always predictable, certain factors have been associated with an increased likelihood of wandering. Studies highlight functional impairment and disruptive behavior problems as strong independent predictors of recent wandering episodes [].
Q6: How is wandering typically managed?
A6: Management strategies for wandering are multifaceted and often tailored to the individual's needs and circumstances:
- Supervised Walking Programs: Structured walking programs, particularly those timed around an individual's peak wandering periods, have shown promise in reducing wandering behavior and its associated risks [].
- Environmental Modifications: Simple alterations to the living environment, such as installing visual barriers or camouflaging exits, can help deter wandering attempts [].
- Assistive Technologies: Technologies like GPS trackers and motion sensors offer a way to monitor individuals prone to wandering, enhancing their safety and providing caregivers with peace of mind [, ].
Q7: What are the future directions in wandering research?
A7: Despite significant progress in recent years, wandering research remains a dynamic field with ongoing exploration. Key areas of focus include:
- Reconceptualizing Wandering: There is a growing call to move beyond viewing wandering solely as a problem behavior []. Researchers are beginning to explore the subjective experiences of individuals with dementia, seeking to understand the meaning and potential benefits of wandering from their perspective [, ].
- Developing Targeted Interventions: Future research aims to develop and evaluate more effective, personalized interventions for managing wandering. This includes exploring innovative technologies, tailored exercise programs, and psychosocial interventions that address the underlying needs and motivations driving the behavior [, ].
- Improving Caregiver Support: Recognizing the significant burden placed on caregivers, research is increasingly focused on developing resources and support systems to assist caregivers in managing wandering behavior, reducing stress, and enhancing quality of life for both themselves and the individuals they care for [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)
![3-oxo-1,1-di(phenyl)-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[4,3-c]pyrazine-7-carboxamide](/img/structure/B1680155.png)





![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)